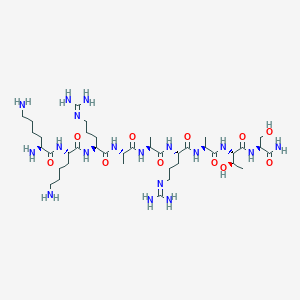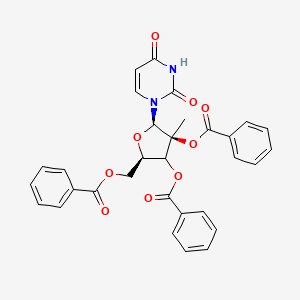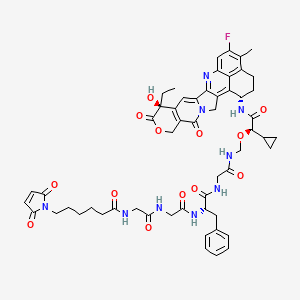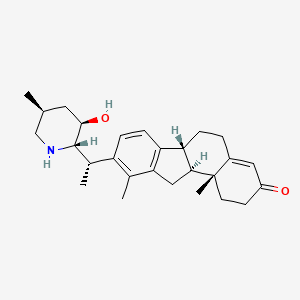
Protein kinase C (alpha) peptide (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Protein kinase C (alpha) peptide (TFA) is a lipid-dependent serine/threonine protein kinase. It plays a crucial role in regulating various cellular functions such as survival, proliferation, differentiation, migration, and adhesion . This peptide is associated with the alpha isoform of protein kinase C, which is part of a larger family of protein kinases involved in signal transduction and cellular regulation .
準備方法
Synthetic Routes and Reaction Conditions
Protein kinase C (alpha) peptide (TFA) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin and to remove protecting groups from the amino acid side chains . The reaction conditions often involve the use of strong acids and bases, as well as various solvents to facilitate the coupling and deprotection steps.
Industrial Production Methods
In industrial settings, the production of protein kinase C (alpha) peptide (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
化学反応の分析
Types of Reactions
Protein kinase C (alpha) peptide (TFA) can undergo various chemical reactions, including phosphorylation, dephosphorylation, and proteolytic cleavage. These reactions are essential for its activation and regulation within cellular pathways .
Common Reagents and Conditions
Phosphorylation: Typically involves the use of adenosine triphosphate (ATP) as a phosphate donor and specific kinases as catalysts.
Dephosphorylation: Involves phosphatases that remove phosphate groups from the peptide.
Proteolytic Cleavage: Enzymes such as trypsin or chymotrypsin are used to cleave the peptide at specific sites.
Major Products Formed
The major products formed from these reactions include phosphorylated or dephosphorylated forms of the peptide, as well as smaller peptide fragments resulting from proteolytic cleavage .
科学的研究の応用
Protein kinase C (alpha) peptide (TFA) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell behavior.
Industry: Utilized in the development of diagnostic assays and as a tool in drug discovery.
作用機序
Protein kinase C (alpha) peptide (TFA) exerts its effects by phosphorylating specific serine and threonine residues on target proteins. This phosphorylation alters the conformation and activity of the target proteins, thereby modulating various cellular processes. The activation of protein kinase C (alpha) peptide (TFA) is regulated by the binding of diacylglycerol (DAG) and calcium ions, which facilitate its translocation to the plasma membrane where it interacts with its substrates .
類似化合物との比較
Protein kinase C (alpha) peptide (TFA) is part of a larger family of protein kinase C isoforms, which include:
Protein kinase C beta: Involved in similar cellular processes but with different tissue distribution and regulatory mechanisms.
Protein kinase C delta: Plays a role in apoptosis and immune responses.
Protein kinase C epsilon: Implicated in cancer progression and metastasis.
Compared to these isoforms, protein kinase C (alpha) peptide (TFA) is unique in its specific regulatory roles and its widespread expression in various tissues .
特性
分子式 |
C68H115F3N24O26S |
|---|---|
分子量 |
1773.8 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C66H114N24O24S.C2HF3O2/c1-6-31(4)50(89-61(110)49(30(2)3)88-56(105)33(12-7-8-20-67)80-57(106)38(24-45(70)94)78-46(95)26-77-51(100)32(5)68)62(111)86-41(28-92)63(112)90-23-11-15-43(90)60(109)85-40(27-91)59(108)83-37(17-19-47(96)97)54(103)84-39(25-48(98)99)58(107)81-35(14-10-22-76-66(73)74)52(101)79-34(13-9-21-75-65(71)72)53(102)82-36(16-18-44(69)93)55(104)87-42(29-115)64(113)114;3-2(4,5)1(6)7/h30-43,49-50,91-92,115H,6-29,67-68H2,1-5H3,(H2,69,93)(H2,70,94)(H,77,100)(H,78,95)(H,79,101)(H,80,106)(H,81,107)(H,82,102)(H,83,108)(H,84,103)(H,85,109)(H,86,111)(H,87,104)(H,88,105)(H,89,110)(H,96,97)(H,98,99)(H,113,114)(H4,71,72,75)(H4,73,74,76);(H,6,7)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,49-,50-;/m0./s1 |
InChIキー |
KFVPPAQPJUWRGP-MFKXXXBUSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





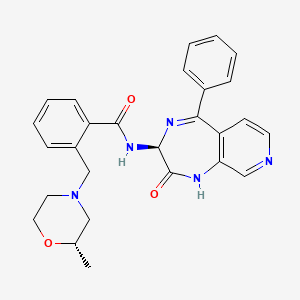

![N-[4-[(E)-N-[2-(diaminomethylidene)hydrazinyl]-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide](/img/structure/B12389911.png)
